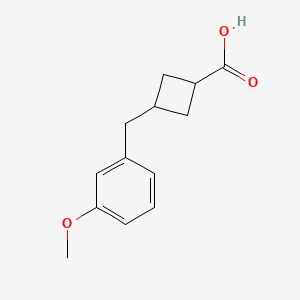
3-(3-Methoxybenzyl)cyclobutanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methoxybenzyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C13H16O3 It is a derivative of cyclobutanecarboxylic acid, featuring a methoxybenzyl group attached to the cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxybenzyl)cyclobutanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutanecarboxylic acid and 3-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The cyclobutanecarboxylic acid is first deprotonated by the base, forming a carboxylate anion. This anion then undergoes nucleophilic substitution with 3-methoxybenzyl chloride, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale reactors and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Methoxybenzyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-Hydroxybenzyl)cyclobutanecarboxylic acid or 3-(3-Formylbenzyl)cyclobutanecarboxylic acid.
Reduction: Formation of 3-(3-Methoxybenzyl)cyclobutanemethanol or 3-(3-Methoxybenzyl)cyclobutanecarbaldehyde.
Substitution: Formation of 3-(3-Hydroxybenzyl)cyclobutanecarboxylic acid or 3-(3-Aminobenzyl)cyclobutanecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-(3-Methoxybenzyl)cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Methoxybenzyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can interact with enzymes and receptors, potentially modulating their activity. The cyclobutanecarboxylic acid moiety may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Hydroxybenzyl)cyclobutanecarboxylic acid
- 3-(3-Formylbenzyl)cyclobutanecarboxylic acid
- 3-(3-Aminobenzyl)cyclobutanecarboxylic acid
Uniqueness
3-(3-Methoxybenzyl)cyclobutanecarboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s stability and solubility.
Eigenschaften
Molekularformel |
C13H16O3 |
|---|---|
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
3-[(3-methoxyphenyl)methyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O3/c1-16-12-4-2-3-9(8-12)5-10-6-11(7-10)13(14)15/h2-4,8,10-11H,5-7H2,1H3,(H,14,15) |
InChI-Schlüssel |
KFYJSGBKEYHQMT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)CC2CC(C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13004849.png)
![2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride](/img/structure/B13004858.png)
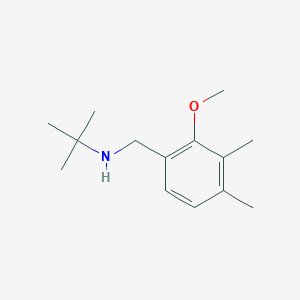
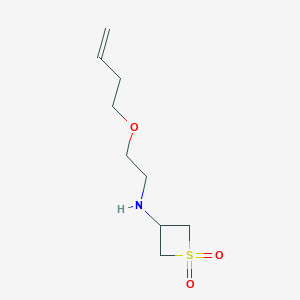
![Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate](/img/structure/B13004877.png)
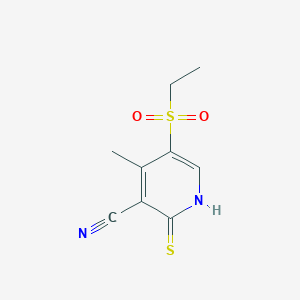

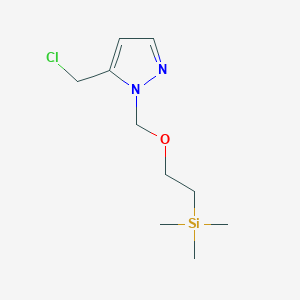
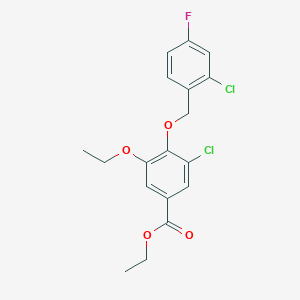
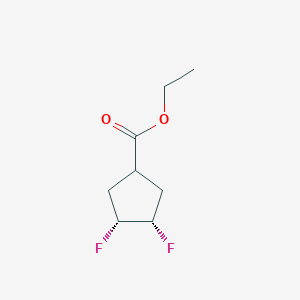
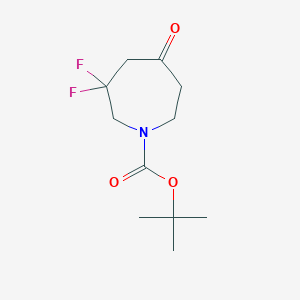
![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride](/img/structure/B13004924.png)
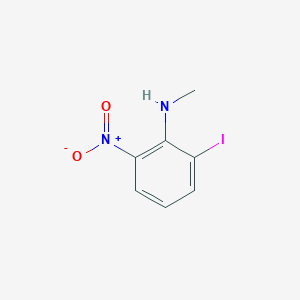
![1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B13004926.png)
